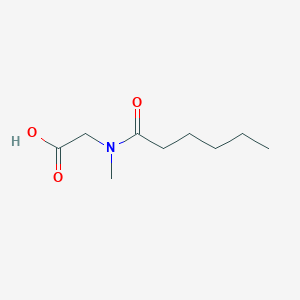

N-hexanoyl-N-methylglycine

Description

Overview of N-Acylated Amino Acids in Biological and Chemical Systems

N-acylated amino acids (NAAAs) are a class of lipid molecules where a fatty acid is linked to the amino group of an amino acid via an amide bond. nih.govnih.gov These amphiphilic compounds are found across various biological systems, from bacteria to mammals, and play a multitude of roles. nih.govprepchem.com The acyl chain length and the nature of the amino acid headgroup can vary, leading to a vast array of structurally and functionally diverse molecules. nih.gov

In biological contexts, NAAAs are recognized as important signaling molecules. researchgate.net For instance, some NAAAs are involved in metabolic regulation, with certain members of this class capable of stimulating mitochondrial respiration. wikipedia.org They have also been implicated in intercellular communication, acting on various cellular targets including G-protein coupled receptors (GPCRs) and ion channels. purina.co.uk The structural similarity of some NAAAs to endocannabinoids has led to their inclusion in the broader "endocannabinoidome," a complex lipid signaling system. nih.gov

From a chemical perspective, N-acylated amino acids are valued for their surfactant properties, which are applicable in the cosmetics and detergent industries. larodan.com Their synthesis is often achieved through methods like the Schotten-Baumann reaction, where an amino acid is acylated using an acyl chloride under basic conditions. purina.co.uk The physical and colloidal properties of NAAAs, such as their melting points and aggregation behavior, are subjects of ongoing research. otsuka.co.jp

Significance of N-Methylated Amino Acids, with a Focus on Sarcosine (B1681465) (N-Methylglycine)

N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, is a minimal modification that can profoundly alter the properties of peptides and amino acids. core.ac.ukgoogle.com This modification can enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation. google.comnih.gov Furthermore, N-methylation can influence the conformation of peptides, which is a critical factor in their biological activity. nih.gov

Sarcosine, or N-methylglycine, is the simplest N-methylated amino acid and is ubiquitous in biological materials. google.com It is a naturally occurring intermediate in the metabolism of choline (B1196258) and methionine. Sarcosine is formed from glycine (B1666218) by the enzyme glycine N-methyltransferase and is metabolized back to glycine by sarcosine dehydrogenase.

The biological significance of sarcosine is multifaceted. It plays a role in one-carbon metabolism, contributing to the synthesis of essential biomolecules like creatine, purines, and serine. Research has also explored the role of sarcosine in the context of certain diseases. For example, it has been investigated as a potential biomarker for prostate cancer. Additionally, as an inhibitor of the glycine transporter-1 (GlyT1), sarcosine can increase glycine levels in the brain, which has led to its investigation as an adjunctive therapy in schizophrenia to address the hypofunction of the N-methyl-D-aspartate (NMDA) receptor.

| Property | Value |

|---|---|

| Chemical Formula | C3H7NO2 |

| Molar Mass | 89.094 g·mol−1 |

| Appearance | White solid |

| Melting Point | 208 to 212 °C (406 to 414 °F; 481 to 485 K) |

| Solubility in Water | Soluble |

Positioning of N-Hexanoyl-N-Methylglycine within Amino Acid Conjugate Research and Synthetic Chemistry

This compound is a specific N-acylated amino acid derivative that combines the features of a six-carbon acyl chain (hexanoyl) and an N-methylated glycine (sarcosine) headgroup. While not as extensively studied as some other NAAAs, its structure places it within the realm of lipo-amino acids, which are NAAAs with acyl chains of six carbons or longer.

In the field of synthetic chemistry, this compound serves as a valuable building block. Its synthesis can be accomplished by the reaction of sarcosine with hexanoyl chloride in a basic aqueous solution. researchgate.net A detailed synthetic procedure involves dissolving sarcosine in a sodium hydroxide (B78521) solution, followed by the dropwise addition of hexanoyl chloride. researchgate.net The resulting product is an oil that can be extracted after acidification. researchgate.net

| Reactant 1 | Reactant 2 | Key Conditions | Product |

|---|---|---|---|

| Sarcosine (N-Methylglycine) | Hexanoyl chloride | 1N NaOH solution, ice bath, stirring | This compound |

The utility of this compound in more complex syntheses has been demonstrated in the context of natural product chemistry. For instance, it has been proposed as a synthetic fragment to replace a portion of the macrolide ipomoeassin F in the creation of new analogues. core.ac.uk This strategic replacement highlights its role as a tool for structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to investigate how different parts of the molecule contribute to its biological activity. core.ac.uk The introduction of the this compound moiety can alter the lipophilicity and conformational properties of the parent molecule, potentially leading to derivatives with improved therapeutic characteristics. core.ac.uk

The positioning of this compound in research is therefore primarily as a synthetic intermediate in the construction of more complex, biologically active molecules. Its unique structure, combining a medium-chain fatty acid with an N-methylated amino acid, offers a specific set of properties that can be exploited by synthetic chemists to fine-tune the characteristics of target compounds.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-[hexanoyl(methyl)amino]acetic acid |

InChI |

InChI=1S/C9H17NO3/c1-3-4-5-6-8(11)10(2)7-9(12)13/h3-7H2,1-2H3,(H,12,13) |

InChI Key |

PCUKLZUNLZPYPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N(C)CC(=O)O |

Origin of Product |

United States |

Nomenclature and Structural Characteristics of N Hexanoyl N Methylglycine

Systematic IUPAC and Common Nomenclature of the Compound

The systematic name for N-hexanoyl-N-methylglycine, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound . This name explicitly details the substitution pattern of the molecule. The "N-hexanoyl" prefix indicates that a hexanoyl group (a six-carbon acyl chain) is attached to the nitrogen atom of the glycine (B1666218) backbone. The subsequent "N-methyl" specifies that a methyl group is also bonded to the same nitrogen atom.

While a unique, widely recognized common name for this compound is not prevalent in scientific literature, it can be referred to as N-hexanoyl sarcosine (B1681465) . This alternative name arises from the common name for N-methylglycine, which is sarcosine. wikipedia.orgchemicalbook.com

Below is a data table summarizing the nomenclature and key identifiers for this compound.

| Identifier Type | Value |

| Systematic IUPAC Name | This compound |

| Common Name | N-hexanoyl sarcosine |

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

Note: The molecular formula and weight are calculated based on the chemical structure.

Structural Relationship to Parent N-Acylglycines and N-Methylglycine (Sarcosine)

The structure of this compound is intrinsically linked to two key parent molecular classes: N-acylglycines and N-methylglycine, more commonly known as sarcosine.

N-acylglycines are a class of molecules where an acyl group (a group derived from a carboxylic acid) is attached to the nitrogen atom of glycine. Glycine is the simplest amino acid, with a hydrogen atom as its side chain. The acylation of the amino group modifies the properties of glycine, introducing a lipophilic component (the acyl chain). This compound fits into this class as the specific acyl group is hexanoyl.

N-methylglycine (Sarcosine) is a derivative of glycine where one of the hydrogen atoms on the amino group has been replaced by a methyl group. wikipedia.orgchemicalbook.com This methylation results in a secondary amine. Sarcosine is a naturally occurring amino acid derivative found in various biological tissues. chemicalbook.com

Therefore, this compound can be understood as a dually modified glycine molecule. It is an N-acylglycine due to the presence of the hexanoyl group, and it is a derivative of sarcosine due to the methylation of the nitrogen atom. This dual substitution on the nitrogen of the glycine backbone distinguishes it from both N-hexanoylglycine (which is not methylated) and sarcosine (which is not acylated with a hexanoyl group).

The structural features are summarized in the table below.

| Feature | This compound | N-Acylglycines (General) | N-Methylglycine (Sarcosine) |

| Amino Acid Backbone | Glycine | Glycine | Glycine |

| Substitution on Nitrogen | One hexanoyl group and one methyl group | One acyl group | One methyl group |

| Nitrogen Type | Tertiary Amide | Secondary Amide | Secondary Amine |

This unique structural arrangement, combining the features of both a fatty acid derivative and a methylated amino acid, suggests that the physicochemical properties of this compound would be influenced by both the lipophilic hexanoyl chain and the presence of the N-methyl group, which can affect its polarity and conformational flexibility.

Biosynthesis and Enzymatic Formation Pathways of N Hexanoyl N Methylglycine

Enzymatic Formation of N-Methylglycine (Sarcosine)

Sarcosine (B1681465) is a naturally occurring amino acid derivative that serves as an intermediate in key metabolic pathways. frontiersin.org Its biosynthesis is intrinsically linked to one-carbon metabolism and the metabolic pool of the amino acid glycine (B1666218).

Role of Glycine N-Methyltransferase (GNMT) in Sarcosine Biosynthesis

The primary enzyme responsible for the direct synthesis of sarcosine is Glycine N-Methyltransferase (GNMT) (EC 2.1.1.20). uni-bonn.denih.gov This enzyme catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to glycine. This reaction yields two products: N-methylglycine (sarcosine) and S-adenosylhomocysteine (SAH). uni-bonn.deresearchgate.net

The reaction can be summarized as: Glycine + S-adenosylmethionine (SAM) → Sarcosine + S-adenosylhomocysteine (SAH)

GNMT is an abundant enzyme, particularly in the liver, pancreas, and kidneys, where it plays a critical role in regulating the cellular ratio of SAM to SAH. nih.govresearchgate.net This ratio is a crucial indicator of the cell's methylation capacity, influencing a vast number of cellular methylation reactions essential for processes like DNA methylation and histone modification. researchgate.net

The catalytic mechanism of GNMT involves the binding of SAM first, which induces a conformational change in the enzyme, creating a "glycine pocket". glenncorp.com Glycine then binds to specific residues, such as Arg175, which orients its amino nitrogen for a nucleophilic attack on the methyl group of SAM, proceeding via an SN2 reaction mechanism. researchgate.net

| Property | Description | Reference |

|---|---|---|

| Enzyme Commission No. | EC 2.1.1.20 | researchgate.net |

| Substrates | Glycine, S-adenosylmethionine (SAM) | uni-bonn.deresearchgate.net |

| Products | N-methylglycine (Sarcosine), S-adenosylhomocysteine (SAH) | uni-bonn.deresearchgate.net |

| Primary Function | Catalyzes sarcosine synthesis; regulates the SAM/SAH ratio. | researchgate.net |

| Mechanism | SN2 methyl transfer from SAM to glycine. | researchgate.net |

| Cellular Location | Abundant in the cytosol of liver, pancreas, and kidney cells. | nih.gov |

Interplay of Sarcosine with Glycine Metabolic Pools

The metabolism of sarcosine is directly intertwined with the larger glycine pool. While GNMT synthesizes sarcosine from glycine, the reverse reaction is catalyzed by another mitochondrial enzyme, sarcosine dehydrogenase (SARDH) (EC 1.5.8.3). frontiersin.orgnih.gov SARDH demethylates sarcosine to regenerate glycine. nih.gov This bidirectional conversion establishes a dynamic equilibrium that connects sarcosine levels directly to glycine and one-carbon metabolism. frontiersin.orgnih.gov For instance, studies in rodents have shown that supplementation with sarcosine can lead to an increase in plasma glycine levels, highlighting this direct metabolic link. google.com This interplay is a crucial part of the methionine cycle, where the formation and degradation of sarcosine help to buffer the levels of key metabolites. nih.gov

Proposed Mechanisms for N-Acylation of N-Methylglycine

The final step in the formation of N-hexanoyl-N-methylglycine is the attachment of a hexanoyl group to the nitrogen atom of sarcosine. This is an N-acylation reaction. While direct enzymatic evidence for this specific transformation is not extensively documented, the mechanism can be proposed based on the known functions of a class of enzymes called acyl-CoA:amino acid N-acyltransferases.

Theoretical Involvement of Acyl-CoA:Amino Acid N-Acyltransferase Systems

N-acyl amino acids are typically synthesized by enzymes that catalyze the transfer of an acyl group from an activated acyl-coenzyme A (acyl-CoA) thioester to the amino group of an amino acid. nih.gov The primary candidates for catalyzing the formation of this compound are members of the Acyl-CoA:amino acid N-acyltransferase family.

One of the most well-characterized enzymes in this family is Glycine N-acyltransferase (GLYAT) (EC 2.3.1.13). wikipedia.org This mitochondrial enzyme is known to conjugate various acyl-CoAs with glycine to detoxify xenobiotics and metabolize fatty acids. wikipedia.orgmdpi.com The general reaction is:

Acyl-CoA + Amino Acid → N-Acyl Amino Acid + CoA

Human metabolism features several such enzymes, including GLYAT and its related proteins (GLYATL1, GLYATL2), which exhibit specificity for different acyl-CoAs and amino acid acceptors. nih.govmdpi.com For example, GLYAT primarily uses benzoyl-CoA, while GLYATL1 prefers phenylacetyl-CoA. nih.gov These enzyme systems provide a clear theoretical framework for how this compound could be synthesized in biological systems, provided the enzyme can accept both hexanoyl-CoA and N-methylglycine as substrates.

Substrate Specificity Considerations for Hexanoyl-CoA and N-Methylglycine

The plausibility of this biosynthetic pathway hinges on the substrate specificity of the involved N-acyltransferases.

Hexanoyl-CoA as a Substrate: Evidence strongly suggests that medium-chain acyl-CoAs are viable substrates for these enzymes. Glycine N-acyltransferase is known to process short- and medium-chain fatty acyl-CoAs. nih.govnih.gov For example, butyryl-CoA is a known substrate for the glycine enzyme. nih.gov Furthermore, the metabolite N-hexanoylglycine is found in the urine of patients with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a condition where medium-chain acyl-CoAs like hexanoyl-CoA accumulate. ebi.ac.uk This directly implies that human enzymatic machinery can utilize hexanoyl-CoA to acylate glycine.

N-Methylglycine (Sarcosine) as a Substrate: The use of sarcosine, a secondary amine, as an acyl acceptor is less characterized than that of primary amines like glycine. Most studies on GLYAT and related enzymes focus on primary amino acids. nih.govunimi.it However, the possibility cannot be dismissed. Some acyltransferases exhibit broad substrate specificity, and there is evidence of N-acylation of secondary amines in other biological contexts. google.com A dissertation from the University of Bonn mentions that isovaleryl-CoA can be conjugated to sarcosine, suggesting that N-acyltransferases capable of using sarcosine exist. uni-bonn.de The commercial production of N-acyl sarcosinates via chemical synthesis demonstrates that the sarcosine nitrogen is available for acylation. glenncorp.comprepchem.com Therefore, it is biochemically plausible that an N-acyltransferase could catalyze the transfer of an acyl group to sarcosine, although this may occur at a lower efficiency than with glycine.

| Substrate | Evidence for Use in N-Acylation | Reference |

|---|---|---|

| Hexanoyl-CoA | GLYAT is known to act on medium-chain fatty acyl-CoAs. N-Hexanoylglycine is a known human metabolite in MCAD deficiency. | nih.govebi.ac.uk |

| N-Methylglycine (Sarcosine) | Less common than primary amines, but some reports suggest conjugation is possible. Certain engineered or promiscuous acyltransferases can accept secondary amines. | uni-bonn.degoogle.com |

Potential for Natural Occurrence and Biosynthetic Origin in Biological Systems

Given that both precursors, sarcosine and hexanoyl-CoA, are endogenous metabolites and that the necessary enzymatic machinery (N-acyltransferases) exists in mammals, the natural occurrence of this compound is plausible. frontiersin.orgebi.ac.uk N-acyl amino acids are a recognized class of endogenous signaling molecules. mdpi.com While this compound has not been widely identified as a major signaling molecule, its formation may occur as a minor metabolic byproduct, particularly under conditions where its precursors accumulate. The documented existence of N-hexanoylglycine provides a strong precedent for the biological processing of hexanoyl-CoA into an N-acyl amino acid. nih.gov The synthesis of this compound itself has been described in the context of chemical synthesis for research purposes. researchgate.net The potential for its de novo biosynthesis in fungi or bacteria also exists, as these organisms possess a wide array of N-methyltransferases and acyltransferases for producing diverse secondary metabolites. researchgate.net

Investigation into its Presence as a Metabolite in Different Organisms

Direct evidence for the natural occurrence of this compound as a standalone metabolite in organisms is not prominently reported in scientific literature. However, the existence of closely related compounds and the widespread distribution of its precursor molecules suggest its potential for formation in certain biological contexts.

N-methylglycine, also known as sarcosine, is a well-established intermediate in metabolism across various domains of life. wikipedia.org It is formed from glycine through the action of glycine N-methyltransferase (GNMT), an enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM). nih.govwikipedia.org Conversely, sarcosine is degraded back to glycine by the enzyme sarcosine dehydrogenase. wikipedia.orghmdb.ca Sarcosine is a natural amino acid derivative found in tissues and is involved in the metabolism of choline (B1196258) and methionine. wikipedia.org Its presence has been quantified in human serum and is linked to various metabolic pathways, including one-carbon metabolism. researchgate.net

On the other hand, N-acylated amino acids are a diverse family of lipids with various biological roles. nih.govmdpi.com The non-methylated analog, N-hexanoylglycine, has been identified as a metabolite in the fruit fly, Drosophila melanogaster. nih.gov The presence of this compound indicates that enzymatic systems capable of attaching a hexanoyl group to glycine exist in nature. Such enzymes, broadly classified as N-acyltransferases, could potentially accept N-methylglycine as a substrate as well.

Fungi, known for their vast production of secondary metabolites, utilize complex biosynthetic machinery that could assemble this compound. nih.govslu.senih.gov For instance, research on fungal polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrids has revealed pathways for producing long-chain N-acyl amides. nih.govacs.org These systems generate a fatty acyl chain via the PKS module and then use an NRPS-like condensation domain to attach it to an amino acid. Given that fungi also produce a wide array of N-methylated peptides, the enzymatic capability for both N-methylation and N-acylation is clearly present in these organisms.

The following table summarizes the key components and related compounds found in various organisms, highlighting the biological potential for the synthesis of this compound.

| Component/Metabolite | Organism(s) | Relevant Enzyme(s) | Significance |

| N-methylglycine (Sarcosine) | Mammals, Bacteria, Plants | Glycine N-methyltransferase (GNMT), Sarcosine Dehydrogenase | A primary building block, widely available in nature. wikipedia.orgnih.govhmdb.ca |

| N-hexanoylglycine | Drosophila melanogaster | Putative N-acyltransferase | Demonstrates in-vivo acylation of glycine with a hexanoyl group. nih.gov |

| N-acylated amino acids | Fungi, Bacteria | N-acyltransferases, PKS-NRPS hybrids | A broad class of secondary metabolites indicating diverse enzymatic tools for their assembly. mdpi.comnih.gov |

| N-methylated peptides | Fungi, Bacteria | Non-Ribosomal Peptide Synthetases (NRPS) with N-methyltransferase (N-Mt) domains | Shows that N-methylation of amino acids is a common step in secondary metabolite biosynthesis. rsc.orgwikipedia.org |

Metabolic Transformations and Enzymatic Degradation of N Hexanoyl N Methylglycine

Catabolic Pathways of N-Acyl Amino Acid Derivatives

N-acyl amino acids (NAAAs) are a family of bioactive lipids involved in various physiological processes, including energy homeostasis, appetite, and nociception. elifesciences.org Their catabolism is crucial for terminating their signaling functions. The primary catabolic pathway for NAAAs is the enzymatic hydrolysis of the amide bond that links the fatty acid to the amino acid head group. nih.gov This process releases the free fatty acid and the corresponding amino acid.

Two key enzymes have been identified as major regulators of NAAA levels in mammals:

Peptidase M20 domain containing 1 (PM20D1): This is a secreted enzyme found in the circulation of mice and humans that functions as an N-acyl amino acid synthase/hydrolase. elifesciences.org PM20D1 can catalyze both the formation and the breakdown of various NAAAs. wikipedia.org

Fatty Acid Amide Hydrolase (FAAH): Known for degrading the endocannabinoid anandamide, FAAH is an intracellular enzyme that also hydrolyzes a range of other fatty acid amides, including certain NAAAs. elifesciences.orgnih.gov It functions as a second, intracellular pathway for NAAA metabolism, complementing the extracellular activity of PM20D1. elifesciences.org Studies using tissue lysates from wild-type mice have demonstrated robust hydrolytic activity against N-acyl amino acid substrates like N-arachidonoyl-glycine in the liver, brain, and kidney, which is significantly reduced in mice lacking FAAH. elifesciences.org

In addition to these mammalian enzymes, other amidohydrolases, such as penicillin acylase from Escherichia coli, have been shown to deacylate N-acylglycines. portlandpress.com While the primary substrates for these bacterial enzymes are penicillins, they exhibit activity on a range of N-acylated compounds, indicating a broad capacity for amide bond hydrolysis. portlandpress.com The general mechanism involves the hydrolytic cleavage of the amide bond, yielding the carboxylic acid (fatty acid) and the amino acid derivative. portlandpress.com

Enzymatic Deacylation Mechanisms of the Hexanoyl Moiety

The cleavage of the hexanoyl group from N-hexanoyl-N-methylglycine is a deacylation reaction targeting the amide linkage. This can be accomplished by several classes of enzymes capable of hydrolyzing medium-chain acyl groups.

Amidohydrolases: As mentioned, enzymes like the penicillin acylase from E. coli can hydrolyze N-acylglycines. Research has shown that among a series of aliphatic acylglycines, hexanoyl-glycine is a substrate for this enzyme, which cleaves it into hexanoic acid and glycine (B1666218). portlandpress.com This suggests a direct enzymatic mechanism for the deacylation of the hexanoyl moiety from similar structures.

Sirtuins (SIRTs): These are a family of NAD⁺-dependent protein deacylases that remove various acyl groups from lysine (B10760008) residues of proteins. nih.govnih.gov Several mammalian sirtuins, including SIRT1, SIRT2, SIRT3, and SIRT6, have demonstrated robust deacylase activity against long-chain acyl groups and also show activity on shorter chains like the hexanoyl group. nih.govnih.gov For example, SIRT6 can hydrolyze hexanoyl and octanoyl groups from peptide substrates, although it shows a preference for longer acyl chains like myristoyl and decanoyl groups. nih.govnih.gov The catalytic efficiency and substrate affinity are dependent on both the specific sirtuin and the chain length of the acyl group. nih.gov

Histone Deacetylases (HDACs): Class IIb HDAC11 is a zinc-dependent deacetylase that has been identified as a potent fatty-acid deacylase. biorxiv.org It preferentially removes longer alkyl chains but also acts on hexanoylated substrates. Kinetic studies on a synthetic hexanoylated peptide revealed that HDAC11 can efficiently catalyze its deacylation, although with a higher Michaelis constant (Kм) and lower turnover rate (kcat) compared to substrates with longer acyl chains like myristoyl or palmitoyl (B13399708) groups. biorxiv.org

The table below summarizes the kinetic parameters for the deacylation of various acyl groups by human HDAC11, illustrating its activity on hexanoylated substrates.

| Acyl Group | Peptide Substrate | Kм (µM) | kcat (s⁻¹) | kcat/Kм (M⁻¹s⁻¹) |

| Myristoyl | H3K9Myr | 3.5 | 0.60 | 171,000 |

| Palmitoyl | H3K9Palm | 3.0 | 0.50 | 167,000 |

| Octanoyl | H3K9Oct | 20 | 0.15 | 7,500 |

| Hexanoyl | H3K9Hex | 68 | 0.03 | 440 |

| Data derived from steady-state kinetics of deacylation by hsHDAC11. biorxiv.org |

Subsequent Metabolic Fate of the N-Methylglycine Component

Upon deacylation of this compound, the liberated N-methylglycine, more commonly known as sarcosine (B1681465) , enters its own specific metabolic pathway. taylorandfrancis.comwikipedia.org Sarcosine is a naturally occurring amino acid derivative found in various tissues and is an intermediate in the metabolism of choline (B1196258) and glycine. wikipedia.orgiarc.fr

The primary metabolic fate of sarcosine is its conversion to glycine. wikipedia.org This reaction is catalyzed by the mitochondrial matrix enzyme sarcosine dehydrogenase (SARDH) . taylorandfrancis.comnih.gov The SARDH-catalyzed reaction is an oxidative demethylation that transfers the methyl group to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate, and converts sarcosine to glycine. nih.gov

The resulting glycine is a metabolically versatile amino acid that can be:

Incorporated into proteins.

Used for the synthesis of other crucial biomolecules like glutathione, purines, and creatine. wikipedia.org

Converted to serine by the enzyme serine hydroxymethyltransferase (SHMT). nih.gov

Further catabolized by the mitochondrial glycine cleavage system (GCS), which breaks it down into carbon dioxide (CO₂), ammonia (B1221849) (NH₄⁺), and a one-carbon unit carried by THF. nih.gov

A deficiency in the SARDH enzyme leads to a rare inborn error of metabolism called sarcosinemia , characterized by elevated levels of sarcosine in the blood and urine. iarc.frnih.gov

Oxidative Metabolism of the Hexanoyl Chain in Biological Contexts

The hexanoyl moiety, released as hexanoic acid, is a medium-chain fatty acid. Its primary catabolic pathway in most organisms is β-oxidation , which occurs within the mitochondria. This process systematically shortens the fatty acid chain to produce acetyl-CoA, a central molecule in energy metabolism.

The β-oxidation of hexanoic acid involves the following key steps:

Activation: Before entering the β-oxidation spiral, hexanoic acid is activated to its coenzyme A (CoA) derivative, hexanoyl-CoA . This reaction is catalyzed by an acyl-CoA synthetase. researchgate.net

First Round of β-Oxidation: Hexanoyl-CoA enters the β-oxidation cycle.

Oxidation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons, producing an enoyl-CoA. asm.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyacyl-CoA. asm.org

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, yielding a ketoacyl-CoA.

Thiolysis: A thiolase cleaves the ketoacyl-CoA, releasing a molecule of acetyl-CoA and a four-carbon acyl-CoA, butyryl-CoA . asm.org

Second Round of β-Oxidation: The butyryl-CoA produced in the first round undergoes another cycle of β-oxidation, yielding two more molecules of acetyl-CoA .

Ultimately, one molecule of hexanoic acid is completely oxidized to three molecules of acetyl-CoA, which can then enter the citric acid cycle for further energy production.

Proteomic studies in the bacterium Cupriavidus necator H16 have identified specific enzymes whose expression is increased during growth on hexanoic acid, providing insight into the proteins involved in its degradation.

| Enzyme Class | Protein (Locus Tag in C. necator H16) | Fold Increase on Hexanoic Acid | Putative Function in β-Oxidation |

| Acyl-CoA Dehydrogenase | B0087 | 3.64 | Initial oxidation of hexanoyl-CoA |

| Enoyl-CoA Hydratase | A3593 | 2.08 | Hydration of the enoyl-CoA intermediate |

| Enoyl-CoA Hydratase | A0179 | 2.19 | Hydration of the enoyl-CoA intermediate |

| Acetyltransferase/Thiolase | A1438 | 11.35 | Thiolytic cleavage of the ketoacyl-CoA |

| Data from proteome analysis of C. necator H16 grown on hexanoic acid. asm.org |

Roles in Chemical Synthesis and Advanced Molecular Design

N-Hexanoyl-N-Methylglycine as a Key Synthetic Building Block

The bifunctional nature of this compound, possessing both a carboxylic acid group and a tertiary amide, makes it a valuable building block in synthetic chemistry. The N-hexanoyl group can introduce specific lipophilic properties into a target molecule, while the N-methylglycine framework provides a scaffold that can be further elaborated.

N-acylated amino acids, including N-substituted glycines, are important intermediates in the synthesis of more complex organic structures. nih.gov While specific examples detailing the extensive use of this compound are specialized, compounds of this class are frequently employed to introduce lipoamino acid fragments into larger molecules. These fragments can be crucial for modulating the solubility, membrane permeability, and protein-binding interactions of the final compound. The hexanoyl chain offers a moderately long aliphatic tail that can participate in hydrophobic interactions, a key feature in many biologically active molecules.

The natural product Ipomoeassin F is a potent cytotoxic macrocyclic glycoresin that inhibits the Sec61 protein translocon. medchemexpress.comnih.gov Its structure includes a complex macrocycle and a fatty acid chain. nih.gov In the development of analogues to probe and optimize the activity of such natural products, synthetic building blocks are used to modify specific regions of the molecule.

Open-chain analogues of Ipomoeassin F have been synthesized to simplify the structure and accelerate the exploration of its structure-activity relationship (SAR). digitellinc.comdigitellinc.com These analogues have demonstrated that the macrocyclic ring is not essential for its cytotoxic activity. chemrxiv.orgmdpi.com this compound represents a potential precursor for creating novel side chains in such analogues. By replacing or modifying the natural fatty acid portion of Ipomoeassin F with a structure derived from this compound, researchers can systematically investigate how changes in this part of the molecule affect its interaction with its biological target, Sec61α. mdpi.comresearchgate.net This approach allows for the fine-tuning of the molecule's properties to potentially enhance potency or improve its pharmacological profile.

Synthetic Methodologies for this compound

The preparation of this compound can be achieved through various synthetic routes, including established organic chemistry reactions and emerging biocatalytic methods that offer greener alternatives.

The most direct and established method for synthesizing this compound is through the N-acylation of N-methylglycine (sarcosine). This reaction is typically carried out by treating sarcosine (B1681465) with an activated form of hexanoic acid, most commonly hexanoyl chloride. The reaction is a nucleophilic acyl substitution where the secondary amine of sarcosine attacks the carbonyl carbon of hexanoyl chloride.

This process, a variation of the Schotten-Baumann reaction, is often performed in a two-phase system or in the presence of a base to neutralize the hydrochloric acid byproduct. googleapis.com Similar N-acylation reactions are well-documented for sarcosine with other fatty acid chlorides, such as lauroyl chloride. jst.go.jp The resulting N-acyl sarcosines are modified fatty acids with enhanced solubility and a more acidic carboxylic acid group compared to the parent fatty acid. nih.gov

Table 1: Key Reactants in the Synthesis of this compound

| Reactant | Formula | Role |

|---|---|---|

| N-Methylglycine (Sarcosine) | C₃H₇NO₂ | Amino acid backbone |

| Hexanoyl Chloride | C₆H₁₁ClO | Acylating agent |

In line with the principles of green chemistry, biocatalytic and chemoenzymatic methods for producing N-acyl amino acids are being explored as alternatives to traditional chemical synthesis. These approaches utilize enzymes, such as lipases or aminoacylases, to catalyze the formation of the amide bond between the fatty acid and the amino acid. google.com

Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions (neutral pH, room temperature), and the avoidance of hazardous reagents like acyl chlorides and toxic solvents. google.com For instance, a chemoenzymatic process can be employed where an ester of the amino acid is acylated by the fatty acid, followed by deprotection. This strategy can lead to high product yields under environmentally benign conditions.

Contributions to Polymer Chemistry and Peptidomimetics

Derivatives of N-methylglycine are valuable monomers in the synthesis of specialized polymers known as polypeptoids. These polymers are structural mimics of polypeptides and have gained significant interest in materials science and biomedical applications.

Polypeptoids, or poly(N-substituted glycine)s, are a class of peptidomimetics that have a poly(glycine) backbone with side chains attached to the amide nitrogen rather than the α-carbon. mdpi.com This structural difference eliminates backbone chirality and reduces the capacity for hydrogen bonding, leading to enhanced solubility and proteolytic stability compared to natural peptides. nih.gov

This compound can be envisioned as a functional monomer for incorporation into a polypeptoid chain. The synthesis of polysarcosine (poly-N-methylglycine) has been successfully achieved through the ring-opening polymerization of sarcosine-derived N-carboxyanhydrides (NCAs) or from stable precursors like N-phenoxycarbonyl-N-methylglycine. tu-dresden.desemanticscholar.org By analogy, a suitably activated derivative of this compound could be copolymerized with other N-substituted glycine (B1666218) monomers. The inclusion of the hexanoyl side chain would impart hydrophobicity to the resulting polymer, enabling the creation of amphiphilic block copolymers that can self-assemble into micelles or vesicles for drug delivery applications. researchgate.net This approach allows for the precise tuning of the polymer's physical and biological properties. semanticscholar.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-methylglycine (Sarcosine) |

| Ipomoeassin F |

| Hexanoyl chloride |

| Hydrochloric acid |

| N-lauroylsarcosine |

| N-phenoxycarbonyl-N-methylglycine |

Potential as a Monomer in Modified Polysarcosine Synthesis

Polysarcosine (pSar) is a non-ionic, hydrophilic, and biocompatible polymer of N-methylglycine, increasingly regarded as a promising alternative to poly(ethylene glycol) (PEG) in biomedical applications. nih.gov The conventional synthesis of pSar involves the ring-opening polymerization (ROP) of sarcosine-N-carboxyanhydride (Sar-NCA), an activated monomer derived from sarcosine. rsc.orgsemanticscholar.org This process yields a simple polypeptide structure with a repeating N-methylglycine unit.

The introduction of a lipophilic component like a hexanoyl group can produce an amphiphilic polymer with the ability to self-assemble into micelles or modify surfaces. While direct polymerization of an this compound monomer via the standard ROP of an NCA derivative is not the typical route—as the nitrogen is already acylated—this compound could potentially be incorporated into polysarcosine chains through alternative strategies to create "modified" polysarcosine.

One potential pathway is its use in step-growth polymerization or as a capping agent in chain-growth polymerization. In this role, this compound could be used to terminate the polymerization of Sar-NCA, thereby introducing a terminal lipid group onto the polysarcosine chain. This approach is a method for creating pSar-based lipopolymers, which are valuable as stabilizers in lipid nanoparticle formulations for drug and gene delivery. prepchem.comgoogle.com Such modified polymers combine the "stealth" properties of the hydrophilic pSar block with the lipid-compatible anchor provided by the hexanoyl group.

The resulting amphiphilic block copolymers could exhibit distinct physicochemical properties compared to unmodified polysarcosine, as detailed in the comparative table below.

| Property | Unmodified Polysarcosine | Hypothetical Polysarcosine Modified with this compound |

|---|---|---|

| Overall Character | Hydrophilic | Amphiphilic |

| Solubility | High solubility in aqueous solutions | Soluble in water but with a critical micelle concentration (CMC) |

| Self-Assembly | Does not self-assemble in solution | Can self-assemble into micelles or vesicles above its CMC |

| Primary Monomer | Sarcosine-N-carboxyanhydride (Sar-NCA) | Sar-NCA with this compound as a potential terminating or co-monomer |

| Potential Application | Drug conjugation, hydrogels, stealth coating for nanoparticles | Surfactants, drug encapsulation within micelles, stabilizers for lipid nanoparticles |

Integration into N-Heterocyclic Frameworks

N-methylglycine (sarcosine) is a valuable precursor in the synthesis of N-heterocyclic compounds, particularly in 1,3-dipolar cycloaddition reactions. The reaction of sarcosine with an aldehyde generates an azomethine ylide, which is a highly reactive 1,3-dipole. This intermediate can then react with various dipolarophiles (such as alkenes or alkynes) to construct five-membered nitrogen-containing rings like pyrrolidines, which are core structures in many natural products and pharmaceuticals.

The use of this compound in place of sarcosine would significantly influence this synthetic pathway. The N-acyl group introduces distinct electronic and steric effects that can alter the course of the reaction. The electron-withdrawing nature of the hexanoyl carbonyl group would decrease the nucleophilicity of the nitrogen atom, potentially making the initial formation of the azomethine ylide more challenging and requiring different reaction conditions.

Furthermore, the bulky hexanoyl chain would exert considerable steric hindrance, which could direct the stereochemical outcome of the cycloaddition reaction. This steric influence could be harnessed to achieve specific diastereoselectivity in the synthesis of substituted pyrrolidines. The resulting heterocyclic products would be appended with a lipid chain, making them suitable for applications where membrane anchoring or increased lipophilicity is desired.

The table below contrasts the reactivity and potential outcomes when using N-methylglycine versus this compound in a typical azomethine ylide cycloaddition.

| Feature | N-methylglycine (Sarcosine) | This compound |

|---|---|---|

| Reactivity of Nitrogen | Nucleophilic secondary amine | Less nucleophilic amide nitrogen |

| Ylide Formation | Readily forms azomethine ylide with aldehydes | Ylide formation may be slower or require harsher conditions due to electronic effects |

| Steric Hindrance | Low (N-methyl group) | High (N-hexanoyl group) |

| Potential Reaction Control | Stereoselectivity often depends on the aldehyde and dipolarophile | Steric bulk of the N-acyl group could potentially enhance diastereoselectivity |

| Product Characteristics | Core pyrrolidine (B122466) framework | Lipidated pyrrolidine framework with amphiphilic character |

Analytical Methodologies for Research on N Hexanoyl N Methylglycine

Advanced Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental to isolating N-hexanoyl-N-methylglycine from complex mixtures, a critical step for accurate analysis. The choice of technique is often dictated by the sample matrix and the desired purity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar nature of N-acyl-N-methylglycines, including this compound, derivatization is a necessary prerequisite for GC-MS analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability.

Common derivatization strategies for related acylglycines involve esterification of the carboxylic acid group and/or silylation of the amide group. For instance, a stable isotope dilution GC-MS method for the quantitative analysis of short- and medium-chain acylglycines utilizes their bis(trifluoromethyl)benzyl (BTFMB) ester derivatives scispace.com. Another approach involves the conversion of amino acids to their N(O,S)-perfluoroacyl perfluoroalkyl esters, which can then be analyzed by GC-MS using chiral columns for enantiomeric separation libretexts.org.

A typical GC-MS analysis of derivatized N-acylglycines would employ a capillary column with a nonpolar stationary phase. The temperature program would be optimized to ensure adequate separation from other components in the sample. The mass spectrometer, operating in either electron ionization (EI) or chemical ionization (CI) mode, provides sensitive detection and structural information based on the fragmentation pattern of the derivatized analyte. Quantitative analysis is often performed using stable isotope-labeled internal standards to correct for variations in sample preparation and instrument response.

Table 1: Illustrative GC-MS Parameters for Acylglycine Analysis (as derivatives)

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a nonpolar stationary phase |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temperature of 80-100°C, ramped to 280-300°C at 10-20°C/min |

| Carrier Gas | Helium at a constant flow rate |

| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Detection Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |

Note: These are general parameters and would require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a preferred method for the analysis of N-acylglycines, including this compound, as it often circumvents the need for derivatization. This technique is particularly well-suited for the analysis of polar and non-volatile compounds in complex biological matrices.

Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers high resolution, sensitivity, and specificity for the quantification of acylglycines in samples like urine and plasma rsc.org. Reversed-phase chromatography is commonly employed, using a C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of formic acid to improve peak shape and ionization efficiency.

The mass spectrometer, typically a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap, is operated in electrospray ionization (ESI) mode, which is suitable for polar molecules. Quantitative analysis is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, providing excellent selectivity and sensitivity.

Table 2: Typical LC-MS/MS Parameters for Acylglycine Analysis

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | A time-programmed gradient from low to high percentage of Mobile Phase B |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for quantification |

Note: These parameters serve as a general guideline and require optimization for the specific analysis of this compound.

High-Resolution Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would be employed to confirm its identity and purity.

The ¹H NMR spectrum would provide information on the number and connectivity of protons in the molecule. Key signals would include those for the methyl group attached to the nitrogen, the methylene (B1212753) group of the glycine (B1666218) backbone, and the protons of the hexanoyl chain. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would allow for a complete assignment of the proton environment.

The ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. Characteristic signals would be observed for the carbonyl carbons of the amide and carboxylic acid groups, the carbons of the glycine backbone, and the carbons of the hexanoyl chain. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.9 - 3.1 (s) | ~35 - 37 |

| N-CH₂-COOH | ~3.9 - 4.1 (s) | ~50 - 52 |

| COOH | ~10 - 12 (br s) | ~170 - 173 |

| N-CO-CH₂ | ~2.2 - 2.4 (t) | ~36 - 38 |

| CO-CH₂-CH₂ | ~1.5 - 1.7 (m) | ~25 - 27 |

| CH₂-CH₂-CH₂ | ~1.2 - 1.4 (m) | ~31 - 33 |

| CH₂-CH₂-CH₃ | ~1.2 - 1.4 (m) | ~22 - 24 |

| CH₂-CH₃ | ~0.8 - 1.0 (t) | ~13 - 15 |

| N-CO | --- | ~173 - 175 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. s = singlet, t = triplet, m = multiplet, br s = broad singlet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would show distinct absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the amide and carboxylic acid, the N-H bend (if any residual), and the C-H stretches of the alkyl chain.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Amide C=O | Stretching | 1680 - 1630 |

| Carboxylic Acid C=O | Stretching | 1760 - 1690 |

| Alkyl C-H | Stretching | 2960 - 2850 |

| N-CH₃, N-CH₂ | Bending | 1480 - 1440 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This compound, lacking extensive conjugation or chromophores that absorb in the visible region, is expected to have limited absorption in the UV-Vis spectrum. Any observed absorption would likely be in the short-wavelength UV region (around 200-220 nm) due to n→π* and π→π* transitions of the carbonyl groups.

Mass Spectrometry for Identification and Quantitative Analysis

Mass spectrometry is a cornerstone technique for both the qualitative and quantitative analysis of this compound. It provides information about the molecular weight and elemental composition of the molecule and, through fragmentation analysis, can offer structural insights.

High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, allowing for the calculation of its elemental formula with high confidence. This is a crucial step in confirming the identity of a synthesized or isolated compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. By colliding the isolated molecular ion with an inert gas, characteristic fragment ions are produced. The fragmentation pattern of this compound would be expected to involve cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the hexanoyl chain. These fragmentation pathways provide valuable structural information and are essential for developing selective and sensitive quantitative methods.

For quantitative analysis, LC-MS/MS operating in MRM mode is the method of choice. The high selectivity of monitoring a specific precursor-to-product ion transition minimizes interference from the sample matrix, enabling accurate and precise quantification, often at very low concentrations. The use of a stable isotope-labeled internal standard, such as N-hexanoyl-N-[¹³C₂]methyl[¹⁵N]glycine, is highly recommended to ensure the reliability of the quantitative results.

Table 5: Predicted Key Mass Spectral Fragments of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| [M+H]⁺ | Protonated molecular ion |

| [M-H]⁻ | Deprotonated molecular ion |

| [M+H - H₂O]⁺ | Loss of water from the protonated molecular ion |

| [M+H - COOH]⁺ | Loss of the carboxylic acid group |

| Fragment from cleavage of the amide bond | Ions corresponding to the hexanoyl and N-methylglycine moieties |

| Fragments from the hexanoyl chain | Characteristic losses of alkyl fragments |

Note: The exact m/z values will depend on the isotopic composition of the atoms.

Advanced Research Perspectives and Future Directions

Structure-Activity Relationship (SAR) Studies of N-Hexanoyl-N-Methylglycine and its Derivatives

The relationship between a molecule's chemical structure and its biological activity is a cornerstone of medicinal chemistry. wikipedia.org Systematic modifications to the structure of a lead compound allow researchers to understand how different chemical moieties influence its interaction with biological targets. drugdesign.org For this compound, a comprehensive structure-activity relationship (SAR) study would be instrumental in optimizing its potential therapeutic effects.

Future SAR studies on this compound could explore modifications to both the N-hexanoyl chain and the N-methylglycine head group. Key areas of investigation would include:

Altering the Acyl Chain Length: Investigating the impact of shortening or lengthening the hexanoyl (C6) chain on biological activity. This could reveal an optimal chain length for target engagement.

Introducing Unsaturation or Branching: Exploring the effects of incorporating double bonds or branched alkyl groups into the acyl chain, which can influence the molecule's conformation and hydrophobicity.

Modifying the N-Methyl Group: Substituting the methyl group with other small alkyl groups to probe the steric and electronic requirements of the binding pocket.

Varying the Amino Acid Moiety: Replacing N-methylglycine with other N-methylated amino acids to understand the importance of the glycine (B1666218) backbone.

These studies would generate a library of derivatives, and their biological activities could be systematically evaluated to build a predictive QSAR model. wikipedia.org

| Structural Modification | Rationale | Potential Impact on Activity |

| Varying Acyl Chain Length | Modulates lipophilicity and fit within a binding pocket. | Could enhance or decrease potency and selectivity. |

| Introducing Unsaturation | Alters molecular shape and electronic properties. | May improve binding affinity or introduce new interactions. |

| Modifying the N-Alkyl Group | Probes steric tolerance in the target's binding site. | Could fine-tune selectivity for different biological targets. |

| Altering the Amino Acid Head | Investigates the importance of the glycine scaffold. | May lead to the discovery of derivatives with novel activities. |

Investigation of Intermolecular Interactions with Biological Macromolecules

Understanding how this compound interacts with biological macromolecules such as proteins and enzymes is crucial to deciphering its mechanism of action. The intrinsic ability of proteins to change shape allows for optimal binding of small molecules, a principle that is fundamental to drug design. sciencedaily.com Computational and experimental approaches can be employed to identify and characterize these interactions.

Potential research directions in this area include:

Target Identification: Utilizing techniques like affinity chromatography or proteomics to identify potential protein binding partners for this compound.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding modes of this compound with identified targets. This can provide insights into the specific amino acid residues involved in the interaction.

Biophysical Characterization: Using methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between this compound and its target proteins.

Structural Biology: Determining the co-crystal structure of this compound bound to its target protein through X-ray crystallography or cryo-electron microscopy to visualize the precise intermolecular interactions.

Engineered Enzymatic Systems for this compound Production or Transformation

The synthesis of N-acyl amino acids can be achieved through chemical methods, but these often involve harsh conditions and may lack stereoselectivity. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a greener and more specific alternative. nih.govresearchgate.net Developing engineered enzymatic systems for the production or transformation of this compound could provide a sustainable and efficient manufacturing process.

Future research in this domain could focus on:

Enzyme Discovery and Engineering: Identifying and isolating enzymes, such as acylases or lipases, that can catalyze the formation of the amide bond between hexanoic acid and N-methylglycine. nih.gov These enzymes could then be engineered through directed evolution or rational design to improve their efficiency, substrate specificity, and stability.

Whole-Cell Biocatalysis: Developing microbial cell factories, such as E. coli or yeast, that are engineered to overproduce the necessary enzymes for this compound synthesis. This approach can be more cost-effective as it avoids the need for enzyme purification.

Enzymatic Derivatization: Using enzymes to selectively modify the structure of this compound to create novel derivatives with potentially improved properties.

| Enzymatic Approach | Description | Advantages |

| In Vitro Biocatalysis | Utilizes isolated and purified enzymes for synthesis. | High purity of the final product, precise control over reaction conditions. |

| Whole-Cell Biotransformation | Employs genetically engineered microorganisms to produce the compound. | Cost-effective, potential for continuous production processes. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to create the final product. | Can leverage the strengths of both chemical and biological catalysis. |

Development of High-Throughput Screening Assays for Compound Discovery

High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly assessing the biological activity of large numbers of compounds. rsc.orgresearchgate.net Developing robust and sensitive HTS assays is essential for identifying novel N-acyl amino acids with desired therapeutic properties and for screening for molecules that modulate the activity of this compound.

Future efforts in this area could include:

Cell-Based Assays: Designing cell-based assays that measure a specific biological response, such as the activation of a receptor or the inhibition of an enzyme, in the presence of this compound or its derivatives.

Biochemical Assays: Developing in vitro biochemical assays that directly measure the interaction of this compound with its target protein.

Advanced Analytical Techniques: Utilizing advanced analytical platforms like liquid chromatography-mass spectrometry (LC-MS/MS) for the rapid and sensitive quantification of N-acyl amino acids in biological samples, which is crucial for screening and metabolic studies. familiasga.comresearchgate.netnih.govrestek.com

Unexplored Physiological and Pathophysiological Contexts for Investigation

The biological roles of many N-acyl amino acids are still being uncovered. While the parent molecule, sarcosine (B1681465) (N-methylglycine), has been implicated in various physiological and pathological processes, including a potential role as a biomarker in prostate cancer and in the treatment of schizophrenia, the functions of its N-acylated derivatives are less understood. wikipedia.orgnbinno.comchemicalbook.comnih.gov

Promising areas for future investigation into the physiological and pathophysiological roles of this compound include:

Metabolic Regulation: Given that sarcosine metabolism is linked to one-carbon metabolism and cellular energy states, investigating the role of this compound in metabolic disorders such as obesity and type 2 diabetes is a logical next step. nih.govresearchgate.net

Neurological Functions: Building on the known neurological effects of sarcosine, exploring the potential of this compound to modulate neuronal signaling and its potential involvement in neurodegenerative diseases or psychiatric disorders warrants investigation. wikipedia.org

Inflammatory Processes: Many lipid-derived molecules play key roles in inflammation. Examining the effects of this compound on inflammatory pathways and its potential as an anti-inflammatory agent is a promising research avenue.

Host-Microbe Interactions: Investigating whether this compound is produced by the gut microbiota and its potential role in signaling between the microbiome and the host.

Q & A

Q. What are the established synthetic routes for N-hexanoyl-N-methylglycine, and how do reaction parameters influence yield and purity?

Methodological Answer: The synthesis typically involves acylation of N-methylglycine (sarcosine) with hexanoyl chloride or hexanoic acid derivatives. Key steps include:

- Acylation : Reacting sarcosine with hexanoyl chloride in the presence of a base (e.g., NaOH) under controlled pH (8–9) to prevent side reactions like hydrolysis .

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is used to isolate the product, with purity validated via HPLC (>95%) .

- Yield Optimization : Temperature control (0–5°C during acylation) minimizes by-products like diacylated derivatives.

Q. Which analytical techniques are most robust for characterizing this compound, and how are they validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure via chemical shifts (e.g., methyl group at δ ~2.8 ppm, hexanoyl chain signals) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 174.11 for C₈H₁₅NO₃) .

- Chromatography : Reverse-phase HPLC with UV detection (210–220 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

- Validation : Cross-referencing with certified analytical standards (e.g., CAS-registered compounds) ensures accuracy .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to reduce by-products during this compound synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, pH, and molar ratios. For example, lower temperatures (0–5°C) reduce hexanoyl chloride hydrolysis .

- In Situ Monitoring : FTIR tracks acyl intermediate formation (C=O stretch at ~1700 cm⁻¹) to optimize reaction progression .

- By-Product Analysis : LC-MS identifies impurities (e.g., unreacted sarcosine or diacylated products), guiding solvent system adjustments in purification .

Q. What approaches resolve contradictions in spectral data (e.g., NMR splitting patterns or MS fragmentation) for N-acylated glycine derivatives?

Methodological Answer:

- 2D NMR : HSQC and HMBC resolve ambiguous coupling, confirming acyl group attachment and methyl substitution .

- Isotopic Labeling : Synthesize deuterated analogs (e.g., hexanoyl-d11) to distinguish overlapping signals in complex mixtures .

- Computational Modeling : DFT calculations predict NMR/MS profiles, aiding peak assignment discrepancies .

Q. How do structural modifications (e.g., acyl chain length, N-substituents) alter the physicochemical properties of glycine derivatives?

Methodological Answer:

- Comparative Studies : Synthesize analogs (e.g., N-butanoyl or N-octanoyl derivatives) and measure:

- Biological Activity : Assay enzymatic hydrolysis rates (e.g., using esterases) to correlate chain length with metabolic stability .

Q. What advanced methodologies enable tracking this compound in metabolic studies?

Methodological Answer:

- Isotopic Tracers : Incorporate ¹³C or deuterium labels (e.g., hexanoyl-d11) for LC-MS/MS quantification in biological matrices .

- Microsomal Assays : Incubate with liver microsomes + NADPH to identify phase I metabolites via UPLC-QTOF .

- Stable Isotope-Resolved Metabolomics (SIRM) : Use ¹³C-glucose tracing to map incorporation into downstream pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.